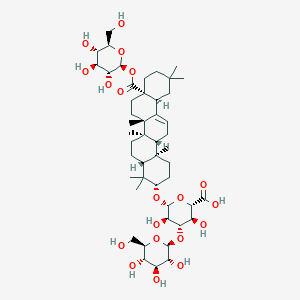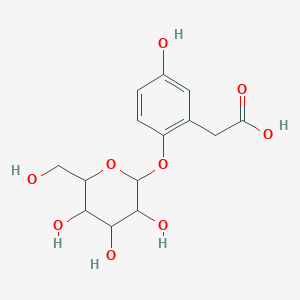![molecular formula C19H17N3O B12304445 4-[(~{Z})-1-cyano-2-[4-[2-hydroxyethyl(methyl)amino]phenyl]ethenyl]benzenecarbonitrile](/img/structure/B12304445.png)
4-[(~{Z})-1-cyano-2-[4-[2-hydroxyethyl(methyl)amino]phenyl]ethenyl]benzenecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(~{Z})-1-cyano-2-[4-[2-hydroxyethyl(methyl)amino]phenyl]ethenyl]benzenecarbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyano group, a hydroxyethyl group, and a phenyl ring, making it a subject of interest for scientific research and industrial applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-[(~{Z})-1-Cyano-2-[4-[2-Hydroxyethyl(methyl)amino]phenyl]ethenyl]benzencarbonitril umfasst mehrere Schritte, darunter die Bildung der Cyanogruppe und der Hydroxyethylgruppe. Häufige Synthesewege können die Verwendung von Reagenzien wie Diisobutylaluminiumhydrid (DIBAL-H) für die Reduktion von Estern zu Aldehyden umfassen . Die Reaktionsbedingungen erfordern typischerweise kontrollierte Temperaturen und spezifische Katalysatoren, um sicherzustellen, dass das gewünschte Produkt erhalten wird.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann große chemische Reaktoren und kontinuierliche Verfahren umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung fortschrittlicher Techniken wie der Kryo-EM-Probenpräparation kann dazu beitragen, Herausforderungen im Zusammenhang mit der bevorzugten Orientierung und der Luft-/Wasserschnittstelle zu überwinden .
Analyse Chemischer Reaktionen
Reaktionstypen
4-[(~{Z})-1-Cyano-2-[4-[2-Hydroxyethyl(methyl)amino]phenyl]ethenyl]benzencarbonitril kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu verschiedenen Produkten oxidiert werden, abhängig von den verwendeten Reagenzien und Bedingungen.
Reduktion: Reduktionsreaktionen können die Cyanogruppe in andere funktionelle Gruppen umwandeln.
Substitution: Der Phenylring kann Substitutionsreaktionen mit verschiedenen Elektrophilen oder Nukleophilen eingehen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat (KMnO4) und Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4). Die Reaktionsbedingungen, wie Temperatur und Lösungsmittel, spielen eine entscheidende Rolle bei der Bestimmung des Ergebnisses der Reaktionen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen vom gewählten spezifischen Reaktionsweg ab. Beispielsweise kann die Oxidation Aldehyde oder Ketone ergeben, während die Reduktion Amine oder Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
4-[(~{Z})-1-Cyano-2-[4-[2-Hydroxyethyl(methyl)amino]phenyl]ethenyl]benzencarbonitril hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Auf seine potenziellen Wechselwirkungen mit biologischen Molekülen und Signalwegen untersucht.
Medizin: Auf seine potenziellen therapeutischen Wirkungen und als Vorläufer für die Medikamentenentwicklung untersucht.
Industrie: In der Produktion von fortgeschrittenen Materialien und als Katalysator in verschiedenen chemischen Prozessen eingesetzt .
5. Wirkmechanismus
Der Wirkmechanismus von 4-[(~{Z})-1-Cyano-2-[4-[2-Hydroxyethyl(methyl)amino]phenyl]ethenyl]benzencarbonitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden, deren Aktivität verändern und zu verschiedenen biologischen Effekten führen. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, sind Gegenstand laufender Forschung .
Wirkmechanismus
The mechanism of action of 4-[(~{Z})-1-cyano-2-[4-[2-hydroxyethyl(methyl)amino]phenyl]ethenyl]benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den ähnlichen Verbindungen zu 4-[(~{Z})-1-Cyano-2-[4-[2-Hydroxyethyl(methyl)amino]phenyl]ethenyl]benzencarbonitril gehören andere Cyano- und Hydroxyethyl-substituierte Phenylverbindungen. Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, können sich jedoch in ihren spezifischen funktionellen Gruppen und ihrer Gesamtreaktivität unterscheiden .
Einzigartigkeit
Die Einzigartigkeit von 4-[(~{Z})-1-Cyano-2-[4-[2-Hydroxyethyl(methyl)amino]phenyl]ethenyl]benzencarbonitril liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm eindeutige chemische und biologische Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für verschiedene Anwendungen und zu einem interessanten Gegenstand für weitere Forschung.
Eigenschaften
Molekularformel |
C19H17N3O |
|---|---|
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
4-[(Z)-1-cyano-2-[4-[2-hydroxyethyl(methyl)amino]phenyl]ethenyl]benzonitrile |
InChI |
InChI=1S/C19H17N3O/c1-22(10-11-23)19-8-4-15(5-9-19)12-18(14-21)17-6-2-16(13-20)3-7-17/h2-9,12,23H,10-11H2,1H3/b18-12+ |
InChI-Schlüssel |
DIAVZHWDYXQAFC-LDADJPATSA-N |
Isomerische SMILES |
CN(CCO)C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)C#N |
Kanonische SMILES |
CN(CCO)C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}alanine](/img/structure/B12304366.png)



![rac-(1R,6S,8R)-8-phenyl-3-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B12304381.png)



![2-amino-N-[1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide;dihydrochloride](/img/structure/B12304411.png)
![6H-Dibenzo[b,d]pyran-6-one, 2,3,4,4a-tetrahydro-2,3,7-trihydroxy-9-methoxy-4a-methyl-, (2R,3R,4aR)-rel-](/img/structure/B12304424.png)


